molecular formula C9H16Cl2N4 B6617894 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride CAS No. 1461714-43-1

2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Cat. No. B6617894
CAS RN: 1461714-43-1
M. Wt: 251.15 g/mol
InChI Key: SSZMKPLYXLOCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride (2-PPDC) is a chemical compound which belongs to the class of piperidines and is composed of two nitrogen atoms, four hydrogen atoms, and one chlorine atom. 2-PPDC is an important chemical compound due to its wide range of applications in various scientific fields. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes, and can also be used as a catalyst in various reactions. Furthermore, 2-PPDC has been used in laboratory experiments due to its unique properties.

Scientific Research Applications

2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in various reactions, and as a reagent in the synthesis of other compounds. Additionally, this compound has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.

Mechanism of Action

2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride acts as an inhibitor of enzymes involved in the biosynthesis of polyamines, which are involved in various biochemical processes, such as cell growth and differentiation. By inhibiting these enzymes, this compound can affect the activity of these polyamines and thus modulate the activity of these biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the synthesis of polyamines, which can affect the activity of various biochemical processes, such as cell growth and differentiation. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, as well as to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound, and it has a wide range of applications in various scientific fields. Additionally, it has been shown to have various biochemical and physiological effects, which makes it useful for studying the structure and function of proteins, as well as cell signaling pathways. However, there are some limitations to using this compound in lab experiments. It is not very stable, and it can be difficult to store and handle. Additionally, it can be toxic if not handled properly.

Future Directions

There are several possible future directions for the use of 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride in scientific research. It could be used to further study the structure and function of proteins, as well as cell signaling pathways. Additionally, it could be used to develop new drugs and treatments for various diseases, such as cancer and inflammation. Finally, it could be used to develop new agrochemicals and dyes.

Synthesis Methods

2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can be synthesized from piperidine and pyrimidine in a two-step reaction. In the first step, piperidine is reacted with pyrimidine to form a piperidin-4-ylpyrimidin-4-amine. In the second step, the piperidin-4-ylpyrimidin-4-amine is then reacted with hydrochloric acid to form this compound. The overall reaction is as follows:
Piperidine + Pyrimidine → Piperidin-4-ylpyrimidin-4-amine
Piperidin-4-ylpyrimidin-4-amine + HCl → this compound

properties

IUPAC Name

2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7;;/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZMKPLYXLOCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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